2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound that features a combination of aromatic, thiazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the acylation of 4-aminophenylacetic acid to form 4-acetamidophenylacetic acid. This intermediate is then coupled with a thiazole derivative and a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings.
Scientific Research Applications
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
- 2-(4-chlorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
- 2-(4-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Uniqueness
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is unique due to the presence of the acetamido group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)19-14-4-2-13(3-5-14)10-16(23)20-15-6-8-21(11-15)17-18-7-9-24-17/h2-5,7,9,15H,6,8,10-11H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPKZEWBRWOJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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